Hoechst 33258

Beschreibung

Pibenzimol is a fluorescent dye of benzimidazole derivative. Pibenzimol binds to AT-specific sites in the minor groove of duplex DNA and inhibits topoisomerase I, and DNA polymerase, thereby preventing DNA replication. This agent prolongs the G2 phase of the cell cycle and initiates apoptosis in tumor cells. (NCI04)

A benzimidazole antifilarial agent; it is fluorescent when it binds to certain nucleotides in DNA, thus providing a tool for the study of DNA replication; it also interferes with mitosis.

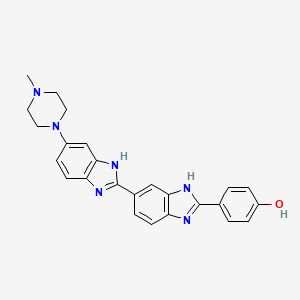

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAAIJLSXJJHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066899 | |

| Record name | Bisbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23491-44-3 | |

| Record name | Bisbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23491-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023491443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(5-(5-(4-methylpiperazin-1-yl)benzimidazol-2-yl)benzimidazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIBENZIMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHQ7J5KV9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hoechst 33258: A Technical Guide to its Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Hoechst 33258 is a cell-permeant, blue-emitting fluorescent dye that has become an indispensable tool in molecular biology.[1] Its utility stems from its specific, high-affinity binding to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich sequences.[1][2][3] This interaction, which is non-intercalating, results in a significant, approximately 30-fold increase in fluorescence, providing an excellent signal-to-noise ratio for visualizing and quantifying DNA.[4] This guide provides an in-depth overview of the core principles, quantitative data, and detailed protocols for the effective use of this compound.

Mechanism of Action and Spectral Properties

This compound, a bis-benzimidazole derivative, binds to the minor groove of B-DNA.[4] This binding is characterized by two modes: a high-affinity interaction (Kd ≈ 1–10 nM) specific to the minor groove and a low-affinity mode (Kd ≈ 1000 nM) involving nonspecific interactions with the DNA sugar-phosphate backbone.[4] The dye's affinity is strongest for A-T rich regions, particularly sequences like AAA/TTT.[4] Conversely, the presence of the 2-amino group on guanine (B1146940) residues protrudes into the minor groove, sterically hindering the binding of this compound to G-C rich sequences.[3]

Upon binding to DNA, the dye's spectral properties are significantly enhanced.[5] Unbound dye has a maximum fluorescence emission in the 510–540 nm range, while DNA-bound this compound exhibits a distinct spectral profile ideal for multicolor imaging experiments due to its large Stokes shift.[1][2] The fluorescence intensity is also known to increase with the pH of the solvent.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative properties and recommended concentrations for this compound.

Table 1: Spectroscopic and Physicochemical Properties

| Property | Value | Source(s) |

| Excitation Maximum (with DNA) | 351-352 nm | [1][5][7][8] |

| Emission Maximum (with DNA) | 454-463 nm | [1][5][7][8] |

| Emission Maximum (unbound) | 510-540 nm | [1][2] |

| Molecular Weight | 533.88 g/mol (as trihydrochloride) | [9] |

| High-Affinity Binding Constant (Kd) | 1-10 nM | [4] |

| Low-Affinity Binding Constant (Kd) | ~1000 nM | [4] |

Table 2: Recommended Working Concentrations for Core Applications

| Application | Cell Type | Recommended Concentration | Source(s) |

| Fluorescence Microscopy (Live Cells) | Eukaryotic Cells | 0.5 - 5 µM (approx. 0.27 - 2.7 µg/mL) | [10][11] |

| Fluorescence Microscopy (Fixed Cells) | Eukaryotic Cells | 1 µg/mL | [5][9] |

| Flow Cytometry (Cell Cycle) | Eukaryotic Cells | 0.5 - 5 µM | [11] |

| Apoptosis Staining | Eukaryotic Cells | 2 µM | [12] |

| Bacterial Staining | Bacteria | 12-15 µg/mL | [5][9] |

Core Applications and Experimental Protocols

This compound is a versatile dye used across several key applications in molecular biology, including nuclear counterstaining, cell cycle analysis, and apoptosis detection.[1][13]

Nuclear Staining for Fluorescence Microscopy

One of the most common applications is the visualization of cell nuclei in both live and fixed preparations.[1][2] Its blue fluorescence provides excellent contrast for identifying nuclear morphology and for co-localization studies with other fluorescent probes.[4] Because it is cell-permeant, it can be used for supravital staining, allowing for the observation of live cells.[2] However, it is less cell-permeant than the related Hoechst 33342 dye.[1][4]

-

Reagent Preparation :

-

Cell Preparation :

-

Culture adherent cells on sterile coverslips or in imaging-compatible plates to the desired confluency.

-

-

Staining :

-

Washing and Imaging :

-

Washing is optional but can reduce background fluorescence from any unbound dye.[5] If desired, wash the cells 2-3 times with phosphate-buffered saline (PBS) or fresh culture medium.[6]

-

Image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., DAPI filter set, ~350 nm excitation) and a blue emission filter (~460 nm).[6]

-

Cell Cycle Analysis by Flow Cytometry

This compound staining intensity is directly proportional to the DNA content within a cell. This property allows for the resolution of cell populations into the G0/G1, S, and G2/M phases of the cell cycle using flow cytometry.[6] The dye's fluorescence can be quenched by the incorporation of bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.[1][2] This quenching phenomenon is exploited in pulse-chase experiments to monitor cell cycle progression.[1][2]

-

Reagent Preparation :

-

Hoechst Stock Solution : Prepare a 1 mg/mL stock solution in water or DMSO.[]

-

Staining Buffer : Prepare a buffer containing 0.1 M Tris (pH 7.4), 154 mM NaCl, 1 mM CaCl2, 0.5 mM MgCl2, and 0.1% NP-40.[16]

-

Hoechst Working Solution : Immediately before use, add this compound stock solution to the staining buffer to a final concentration of 2 µg/mL.[16]

-

-

Cell Preparation :

-

Harvest approximately 1 x 10^6 suspension cells (or trypsinized adherent cells) per sample.

-

Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

-

For fixed cell analysis, resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate for at least 30 minutes on ice or store at -20°C.

-

-

Staining :

-

Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS.

-

Resuspend the cell pellet in 1 mL of the Hoechst working solution.

-

Incubate for 15 minutes at 4°C in the dark.[16]

-

-

Flow Cytometry Analysis :

-

Analyze the samples on a flow cytometer equipped with a UV laser for excitation (~355 nm).[6]

-

Collect the blue fluorescence emission using an appropriate filter (e.g., 450/50 nm bandpass filter).[6]

-

Gate on single cells using forward scatter (FSC) and side scatter (SSC) parameters to exclude debris and aggregates.

-

Generate a histogram of the blue fluorescence intensity to visualize the cell cycle distribution (G0/G1 peak, S phase, and G2/M peak).

-

Detection of Apoptosis

A hallmark of late-stage apoptosis is chromatin condensation (pyknosis) and nuclear fragmentation.[17] this compound is an excellent tool for identifying apoptotic cells, as it stains the highly condensed chromatin of apoptotic nuclei much more brightly than the dispersed chromatin of healthy cells.[18][19] This allows for a clear morphological distinction between healthy and apoptotic cells under a fluorescence microscope.[20]

-

Reagent Preparation :

-

Hoechst Stock Solution : Prepare a 1 mg/mL stock solution in water or DMSO.[]

-

Fixative (Optional) : 4% paraformaldehyde (PFA) in PBS.

-

Hoechst Working Solution : Dilute the stock solution to 1-5 µg/mL in PBS or cell culture medium.[]

-

-

Cell Preparation and Staining :

-

Culture cells on coverslips or chamber slides. Induce apoptosis using the desired experimental treatment. Include both positive and negative control conditions.

-

For Live Cells : Add the Hoechst working solution directly to the culture medium and incubate for 10-30 minutes at 37°C.[6]

-

For Fixed Cells : Remove the medium, wash with PBS, and fix the cells with 4% PFA for 10-15 minutes at room temperature.[6] Wash twice with PBS. Add the Hoechst working solution and incubate for 10-30 minutes at room temperature, protected from light.[]

-

-

Washing and Imaging :

-

Wash the cells 2-3 times with PBS to remove unbound dye.[6]

-

Mount the coverslips onto microscope slides with an appropriate mounting medium.

-

Observe the cells under a fluorescence microscope using a UV filter set.

-

Observation : Normal nuclei will appear large with diffuse, pale blue staining. Apoptotic nuclei will be smaller, condensed, and exhibit bright, intense blue fluorescence, often appearing fragmented.[17][20]

-

Safety and Handling

Because this compound binds to DNA, it can interfere with DNA replication and is considered a potential mutagen and carcinogen.[2] Appropriate personal protective equipment, including gloves and lab coats, should be worn when handling the dye and its solutions. Care should be taken to dispose of the compound and any contaminated materials in accordance with institutional guidelines.[2]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Hoechst stain - Wikipedia [en.wikipedia.org]

- 3. The different binding modes of this compound to DNA studied by electric linear dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biotium.com [biotium.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. biotium.com [biotium.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. abcam.com [abcam.com]

- 12. interchim.fr [interchim.fr]

- 13. This compound | Blue Fluorescent DNA stain | Hello Bio [hellobio.com]

- 15. What is the best concentration to use with Hoechst? | AAT Bioquest [aatbio.com]

- 16. Assessment of Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. genscript.com [genscript.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Hoechst 33258 on DNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular interactions between the fluorescent dye Hoechst 33258 and DNA. It delves into the binding mechanism, sequence specificity, and the resulting structural and functional consequences, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Minor Groove Binding

This compound is a bis-benzimidazole dye that functions as a DNA minor groove binder.[1] This non-intercalative binding is characterized by a high affinity for specific DNA sequences, leading to a significant enhancement of its fluorescence.[1] The interaction is primarily driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions.[2]

The dye molecule, with its characteristic crescent shape, fits snugly into the minor groove of B-DNA, particularly at stretches of adenine (B156593) (A) and thymine (B56734) (T) base pairs.[1][2] X-ray crystallography studies have revealed that the NH groups of the benzimidazole (B57391) rings form bridging hydrogen bonds with the N3 of adenine and O2 of thymine bases on opposite strands of the DNA duplex. This interaction displaces the "spine of hydration," a chain of water molecules typically found in the minor groove of AT-rich regions.

Binding Modes and Affinity

This compound exhibits at least two distinct binding modes to DNA:

-

High-Affinity Binding: This is the primary and specific mode of interaction, occurring in the minor groove of AT-rich sequences. The dissociation constant (Kd) for this mode is in the nanomolar range (1-10 nM), indicating a very strong interaction.[1]

-

Low-Affinity Binding: This is a weaker, non-specific interaction with the sugar-phosphate backbone of the DNA. The Kd for this mode is significantly higher, around 1000 nM.[1]

At higher concentrations, this compound can also form dimers or even tetramers that bind to DNA, leading to more complex binding behaviors.

Sequence Specificity

The binding of this compound is highly specific for AT-rich sequences, with a clear preference for stretches of three or more consecutive A-T base pairs. The optimal binding site is reported to be the AAA/TTT sequence.[1] The presence of the 2-amino group of guanine (B1146940) in the minor groove creates steric hindrance, which prevents the dye from binding effectively to GC-rich regions.[2]

Quantitative Binding Data

The affinity of this compound for DNA is dependent on the specific base sequence and the ionic strength of the buffer. The following tables summarize key quantitative data from various studies.

| DNA Sequence | Binding Constant (K) or Dissociation Constant (Kd) | Technique | Reference |

| Calf Thymus DNA | Kd: 1-3 x 10⁻⁹ M | Fluorescence Spectroscopy | [3] |

| poly[d(A-T)] | Kd: 1-3 x 10⁻⁹ M | Fluorescence Spectroscopy | [3] |

| d(CCGGAATTCCGG) | Kd: 1-3 x 10⁻⁹ M | Fluorescence Spectroscopy | [3] |

| d(CGCGAATTCGCG) | Kd: 1-3 x 10⁻⁹ M | Fluorescence Spectroscopy | [3] |

| (A/T)₄ site (AATT) | Ka: ~5.5 x 10⁸ M⁻¹ | Fluorescence Spectroscopy | [4] |

| (A/T)₄ site (TAAT) | Lower affinity than AATT | Fluorescence Spectroscopy | [4] |

| (A/T)₄ site (ATAT) | Lower affinity than AATT | Fluorescence Spectroscopy | [4] |

| (A/T)₄ site (TATA) | Lower affinity than AATT | Fluorescence Spectroscopy | [4] |

| (A/T)₄ site (TTAA) | Lower affinity than AATT | Fluorescence Spectroscopy | [4] |

Thermodynamic Parameters for this compound Binding to d(CGCAAATTTGCG)₂

| Parameter | Value | Technique | Reference |

| Association Constant (Ka) at 25°C | 3.2 (±0.6) x 10⁸ M⁻¹ | Isothermal Titration Calorimetry | [5] |

| Enthalpy Change (ΔH) at 9.4°C | +10.24 (±0.18) kcal/mol | Isothermal Titration Calorimetry | [5] |

| Enthalpy Change (ΔH) at 30.1°C | +4.2 (±0.10) kcal/mol | Isothermal Titration Calorimetry | [5] |

| Heat Capacity Change (ΔCp) | -330 (±50) cal/mol·K | Isothermal Titration Calorimetry | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with DNA.

Fluorescence Titration for Binding Affinity Determination

This protocol describes how to determine the binding constant of this compound to a specific DNA sequence using fluorescence spectroscopy.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO or water)

-

DNA solution of known concentration (e.g., synthetic oligonucleotide)

-

Binding buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Fluorometer with excitation at ~350 nm and emission scanning from 400 to 600 nm

-

Quartz cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare a working solution of this compound in the binding buffer at a fixed concentration (e.g., 1 µM).

-

Prepare a series of DNA solutions of varying concentrations in the binding buffer.

-

-

Titration:

-

Place the this compound solution in the cuvette.

-

Record the initial fluorescence spectrum.

-

Add small aliquots of the DNA solution to the cuvette, mixing thoroughly after each addition.

-

After each addition, allow the system to equilibrate (e.g., for 2-5 minutes) and record the fluorescence spectrum.

-

-

Data Analysis:

-

Monitor the increase in fluorescence intensity at the emission maximum (~460 nm) as a function of DNA concentration.

-

Correct the fluorescence data for dilution.

-

Plot the change in fluorescence against the DNA concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the binding constant (Ka or Kd).

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate conformational changes in DNA upon ligand binding.

Materials:

-

This compound solution

-

DNA solution

-

Binding buffer (as above)

-

CD spectropolarimeter

-

Quartz cuvette with a defined path length (e.g., 1 cm)

Procedure:

-

Instrument Setup:

-

Set the instrument to scan in the UV-Vis region (e.g., 220-500 nm).

-

Record a baseline spectrum with the binding buffer alone.

-

-

Sample Measurement:

-

Record the CD spectrum of the DNA solution alone.

-

Record the CD spectrum of the this compound solution alone (note: as an achiral molecule, it should not have a CD signal).

-

Prepare a complex of this compound and DNA at a desired molar ratio in the binding buffer.

-

Record the CD spectrum of the complex.

-

-

Data Analysis:

-

Subtract the buffer baseline from all spectra.

-

Analyze the changes in the DNA CD signal (typically in the 240-300 nm region) to assess changes in DNA conformation (e.g., B-form to A-form transitions).

-

Analyze the induced CD signal in the region of this compound absorbance (around 350 nm) to gain information about the binding mode.

-

DNase I Footprinting

This technique is used to identify the specific binding site of a ligand on a DNA fragment.

Materials:

-

DNA fragment of interest, radioactively or fluorescently labeled at one end

-

This compound

-

DNase I enzyme

-

Reaction buffer (e.g., 10 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.5)

-

Stop solution (e.g., EDTA, formamide, loading dyes)

-

Polyacrylamide gel for electrophoresis

Procedure:

-

Binding Reaction:

-

Incubate the end-labeled DNA with varying concentrations of this compound in the reaction buffer to allow binding.

-

Include a control reaction with no ligand.

-

-

DNase I Digestion:

-

Add a limited amount of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion.

-

The amount of DNase I needs to be optimized to generate a ladder of fragments covering the entire length of the DNA.

-

-

Reaction Termination and Analysis:

-

Stop the digestion by adding the stop solution.

-

Denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the DNA fragments by autoradiography or fluorescence imaging.

-

-

Data Interpretation:

-

The region where this compound is bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane. This gap indicates the precise binding site of the ligand.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of all thermodynamic parameters of the interaction.

Materials:

-

This compound solution

-

DNA solution

-

Binding buffer (degassed)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound and DNA in the same, thoroughly degassed binding buffer. The concentration of the ligand in the syringe is typically 10-20 times higher than the concentration of the macromolecule in the cell.

-

-

ITC Experiment:

-

Load the DNA solution into the sample cell and the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat released or absorbed.

-

-

Data Analysis:

-

Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of ligand to DNA.

-

Fit the resulting titration curve to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound binding to the DNA minor groove.

Caption: Workflow for determining binding affinity via fluorescence titration.

Caption: Workflow for identifying the DNA binding site using DNase I footprinting.

References

- 1. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]

- 2. The different binding modes of this compound to DNA studied by electric linear dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding characteristics of this compound with calf thymus DNA, poly[d(A-T)], and d(CCGGAATTCCGG): multiple stoichiometries and determination of tight binding with a wide spectrum of site affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Specific binding of this compound to the d(CGCAAATTTGCG)2 duplex: calorimetric and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hoechst 33258: Fluorescence Spectrum and Properties

Hoechst 33258 is a cell-permeant, blue-emitting fluorescent dye that is a cornerstone in cellular and molecular biology for visualizing cell nuclei and studying DNA. This bis-benzimide dye exhibits a profound increase in fluorescence upon binding to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (AT)-rich regions.[1][2] Its utility spans a wide range of applications, including fluorescence microscopy, flow cytometry, and cell cycle analysis. This technical guide provides a comprehensive overview of the spectral and chemical properties of this compound, along with detailed experimental protocols for its use.

Core Properties and Characteristics

This compound's fluorescence is highly dependent on its environment. In aqueous solution, its fluorescence is minimal; however, upon binding to DNA, it undergoes a significant enhancement in quantum yield and a shift in its emission spectrum.[3][4]

Spectroscopic Properties

The fluorescence properties of this compound are critical for its application. When bound to DNA, it is typically excited by ultraviolet (UV) light and emits a bright blue fluorescence.

| Property | Value (DNA-Bound) | Value (Unbound in Water) |

| Excitation Maximum (λex) | 351-352 nm[1][5][6] | ~350 nm[2] |

| Emission Maximum (λem) | 454-463 nm[1][5][6] | 510-540 nm[1][2] |

| Extinction Coefficient (ε) | ~46,000 cm⁻¹M⁻¹ at ~346 nm[4][5] | Not specified |

| Quantum Yield (Φ) | Significantly enhanced | ~0.034[4][7] |

Note: The exact emission maximum can be influenced by the dye-to-DNA ratio and the local environment.[8]

Chemical and Physical Properties

Understanding the chemical and physical characteristics of this compound is essential for its proper handling and use in experimental settings.

| Property | Value |

| Molecular Formula | C₂₅H₂₇Cl₃N₆O[3][9] |

| Molecular Weight | 533.88 g/mol (anhydrous)[9] |

| 623.96 g/mol (pentahydrate)[9][10] | |

| Solubility | Soluble in water (up to 20 mg/mL) and organic solvents like DMSO.[2][3] |

| Storage | Aqueous solutions are stable at 2-6°C for several months when protected from light. For long-term storage, freezing at -20°C or below is recommended.[2] |

DNA Binding and Signaling Pathway

This compound primarily binds to the minor groove of double-stranded DNA.[1][2] This interaction is non-intercalative and shows a strong preference for sequences rich in adenine (B156593) and thymine. The binding is thought to involve at least three contiguous A-T base pairs for optimal fluorescence enhancement.[10] The 2-amino group of guanine (B1146940) residues can sterically hinder the binding of this compound to the minor groove of GC-rich regions.[11] At higher concentrations, different binding modes, including potential dye aggregation, can occur, which may lead to a shift in the emission spectrum and fluorescence quenching.[8][12]

Caption: Binding of this compound to the DNA minor groove.

Experimental Protocols

The following are generalized protocols for staining cells with this compound for fluorescence microscopy and flow cytometry. Optimization may be required depending on the cell type and experimental conditions.

Staining Live Cells for Fluorescence Microscopy

This protocol outlines the steps for staining the nuclei of living cells.

Caption: Workflow for staining live cells with this compound.

Methodology:

-

Prepare Staining Solution: Dilute a stock solution of this compound to a final working concentration of 0.1-10 µg/mL in pre-warmed cell culture medium.[1] A common starting concentration is 1 µg/mL.[3][9]

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the this compound staining solution. Alternatively, for a less disruptive method, add a concentrated stock of this compound directly to the culture medium to achieve the desired final concentration and mix gently.[3]

-

Incubation: Incubate the cells for 5 to 30 minutes at 37°C, protected from light.[3][12] The optimal incubation time can vary between cell types.

-

Washing (Optional): While not always necessary due to the low fluorescence of the unbound dye, washing the cells 2-3 times with phosphate-buffered saline (PBS) or serum-free medium can reduce background fluorescence.[12]

-

Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a UV excitation source (e.g., ~350 nm) and a blue emission filter (e.g., ~460 nm).[12]

Staining Fixed Cells for Fluorescence Microscopy

This protocol is suitable for cells that have been fixed prior to staining.

Methodology:

-

Fixation: Fix cells with a suitable fixative, such as 4% paraformaldehyde in PBS, for 10-15 minutes at room temperature.[12]

-

Washing: Wash the cells twice with PBS for 5 minutes each to remove the fixative.[12]

-

Permeabilization (Optional): If required for other antibodies, permeabilize the cells with a detergent like 0.1% Triton X-100 in PBS.

-

Staining: Add this compound diluted in PBS (e.g., 1 µg/mL) to the fixed cells and incubate for at least 5 minutes at room temperature, protected from light.[3]

-

Washing: Wash the cells 2-3 times with PBS to remove unbound dye.[12]

-

Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image as described for live cells.

Staining for Flow Cytometry

This compound is widely used for cell cycle analysis by flow cytometry.

Methodology for Live Cells:

-

Cell Suspension: Prepare a single-cell suspension at a density of approximately 1x10⁶ cells/mL in an appropriate medium.[13]

-

Staining Solution: Prepare a this compound staining solution at a concentration of 1-10 µg/mL in the same medium.[13]

-

Incubation: Resuspend the cells in the staining solution and incubate at 37°C for 15-60 minutes.[13]

-

Centrifugation and Resuspension: Pellet the cells by centrifugation and resuspend them in fresh medium or PBS.[13]

-

Analysis: Analyze the cells on a flow cytometer equipped with a UV laser for excitation and a blue emission detector.

Methodology for Fixed Cells:

-

Cell Suspension: Start with a single-cell suspension of 1-2x10⁶ cells/mL.[13]

-

Fixation: Fix the cells in ice-cold 70-80% ethanol (B145695) for at least 30 minutes on ice.[13]

-

Washing: Wash the cells once with PBS.[13]

-

Staining: Resuspend the cells in a this compound solution (0.2-2 µg/mL in PBS) and incubate for 15 minutes at room temperature.[13] No washing is required before analysis.[13]

-

Analysis: Proceed with flow cytometry analysis.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research areas:

-

Nuclear Counterstaining: Its specific staining of the nucleus allows for clear visualization of nuclear morphology and localization of other cellular components in multicolor fluorescence microscopy.[1]

-

Cell Cycle Analysis: The fluorescence intensity of this compound bound to DNA is proportional to the DNA content, enabling the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.[12]

-

Apoptosis Detection: In apoptotic cells, the chromatin condenses and the nuclei fragment. These changes can be readily visualized by an increase in the localized fluorescence intensity of this compound.[1]

-

Cell Sorting: this compound can be used to sort cells based on their DNA content.[1]

-

Interaction with BrdU: The fluorescence of this compound is quenched by the incorporation of bromodeoxyuridine (BrdU) into DNA. This property is exploited in cell proliferation assays and to monitor cell cycle progression.[1][2]

Conclusion

This compound remains an indispensable fluorescent probe in life sciences research. Its robust and specific DNA staining, coupled with its cell permeability, provides a reliable method for nuclear visualization and analysis in both live and fixed cells. By understanding its spectral properties, chemical characteristics, and the principles behind its interaction with DNA, researchers can effectively leverage this powerful tool in a multitude of experimental applications.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Hoechst stain - Wikipedia [en.wikipedia.org]

- 3. biotium.com [biotium.com]

- 4. omlc.org [omlc.org]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 7. This compound *20 mM solution in water* | AAT Bioquest [aatbio.com]

- 8. Fluorescence spectra of this compound bound to chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biotium.com [biotium.com]

- 10. biotech.illinois.edu [biotech.illinois.edu]

- 11. The different binding modes of this compound to DNA studied by electric linear dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. lumiprobe.com [lumiprobe.com]

An In-Depth Technical Guide to Understanding Hoechst 33258 Binding to A-T Rich Regions

This technical guide provides a comprehensive overview of the binding of Hoechst 33258 to adenine-thymine (A-T) rich regions of DNA. It is intended for researchers, scientists, and drug development professionals who are interested in the molecular interactions of this widely used fluorescent dye. This document details the binding mechanism, presents quantitative data, and provides detailed experimental protocols for studying this interaction.

Core Concepts: The Binding Mechanism of this compound

This compound is a bis-benzimidazole dye that exhibits a strong preference for binding within the minor groove of B-DNA, particularly at sequences rich in A-T base pairs. Its fluorescence is significantly enhanced upon binding to double-stranded DNA (dsDNA). This binding is non-intercalative and is primarily driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. The crescent shape of the this compound molecule allows it to fit snugly into the narrow minor groove of A-T rich sequences. The absence of a bulky amino group at the C2 position of adenine, in contrast to the N2 amino group of guanine (B1146940) that protrudes into the minor groove, is a key determinant of its A-T specificity.

The binding of this compound to DNA can occur in different modes, including the formation of monomers, dimers, and potentially tetramers within the minor groove, especially at high dye-to-DNA ratios.[1][2] The primary and highest affinity binding mode, however, involves the monomeric form of the dye.

Quantitative Data Summary

The binding of this compound to DNA has been quantified by various biophysical techniques. The following tables summarize key binding parameters from the literature.

Table 1: Binding Affinity (Kd) of this compound to DNA

| DNA Substrate | Binding Constant (Kb, M-1) | Dissociation Constant (Kd) | Technique | Reference |

| d(CGCAAATTTGCG)2 | 3.2 (±0.6) x 108 | ~3.1 nM | Isothermal Titration Calorimetry (ITC) & Fluorescence Spectroscopy | [3] |

| Calf Thymus DNA | (1-3) x 104 (for most stable complexes) | - | Not Specified | [4] |

Table 2: Stoichiometry of this compound Binding to DNA

| DNA Substrate | Stoichiometry (Dye:Base Pair) | Method | Reference |

| poly[d(A-T)] | 1:5, 2:5, 3:5, 4:5, 6:5 | Job Plot (Continuous Variation) | [4] |

| d(CGCAAATTTGCG)2 | 1:1 | Job Plot (Continuous Variation) | [3] |

Table 3: Thermodynamic Parameters of this compound Binding to d(CGCAAATTTGCG)2 at 25°C

| Parameter | Value | Unit | Reference |

| ΔG° | -11.6 | kcal/mol | [3] |

| ΔH° | +4.2 (±0.10) | kcal/mol | [3] |

| -TΔS° | -15.8 | kcal/mol | [3] |

| ΔCp | -330 (±50) | cal mol-1 K-1 | [3] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the this compound-DNA interaction are provided below.

Fluorescence Spectroscopy Titration

This protocol outlines the determination of the binding affinity of this compound to DNA by monitoring the change in its fluorescence upon titration with DNA.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in water)

-

DNA stock solution (e.g., calf thymus DNA or a specific oligonucleotide) of known concentration.

-

TNE buffer: 10 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4.[5][6]

-

Fluorometer and quartz cuvettes.

Procedure:

-

Prepare a working solution of this compound in TNE buffer (e.g., 1 µM).

-

Place a defined volume of the this compound solution into the cuvette.

-

Set the fluorometer excitation wavelength to ~350 nm and the emission wavelength to ~460 nm.[7][8]

-

Record the initial fluorescence intensity of the dye solution.

-

Add small aliquots of the DNA stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence intensity.

-

Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

-

Correct the fluorescence data for dilution by multiplying the measured fluorescence by a factor of (V0 + Vi)/V0, where V0 is the initial volume and Vi is the total volume of added DNA solution.

-

Plot the corrected fluorescence intensity as a function of the DNA concentration. The binding constant (Kb) can be determined by fitting the data to a suitable binding model (e.g., Scatchard plot or a non-linear regression to a one-site binding model).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy can be used to monitor conformational changes in DNA upon ligand binding and to determine the binding mode.[1][9][10]

Materials:

-

This compound stock solution.

-

DNA stock solution.

-

Appropriate buffer (e.g., phosphate (B84403) buffer).

-

CD spectropolarimeter and quartz cuvettes with a defined path length.

Procedure:

-

Prepare a solution of DNA in the buffer.

-

Obtain a CD spectrum of the DNA solution alone in the desired wavelength range (e.g., 220-400 nm).

-

Prepare a solution of this compound in the same buffer and confirm it has no intrinsic CD signal.

-

Titrate the DNA solution with increasing concentrations of this compound.

-

After each addition, mix and allow for equilibration, then record the CD spectrum.

-

The appearance of an induced CD signal in the region of the dye's absorbance is indicative of binding.

-

Analyze the changes in the DNA's intrinsic CD signal and the induced CD signal of the dye to infer conformational changes and binding mode.

DNase I Footprinting

DNase I footprinting is a technique used to identify the specific DNA sequence where a ligand binds.[11][12][13][14] The principle is that the bound ligand protects the DNA from cleavage by DNase I.

Materials:

-

DNA fragment of interest, labeled at one end (e.g., with 32P).

-

This compound.

-

DNase I.

-

DNase I digestion buffer (e.g., 10 mM Tris-HCl pH 7.6, 4 mM MgCl2, 1 mM CaCl2, 150 mM KCl).[12]

-

Stop solution (e.g., containing EDTA and a loading dye).

-

Denaturing polyacrylamide gel electrophoresis (PAGE) equipment.

Procedure:

-

Incubate the end-labeled DNA with varying concentrations of this compound to allow binding equilibrium to be reached.

-

Include a control reaction with no this compound.

-

Add a low concentration of DNase I to each reaction and incubate for a short, defined period to achieve partial digestion.

-

Stop the reactions by adding the stop solution.

-

Denature the DNA fragments by heating.

-

Separate the DNA fragments by size using denaturing PAGE.

-

Visualize the fragments by autoradiography.

-

The "footprint" will appear as a region of the gel with no bands in the lanes containing this compound, corresponding to the binding site protected from DNase I cleavage. The location of the footprint can be determined by comparison to a sequencing ladder run on the same gel.

References

- 1. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]

- 2. Binding of this compound and its derivatives to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific binding of this compound to the d(CGCAAATTTGCG)2 duplex: calorimetric and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. promega.com.au [promega.com.au]

- 7. promega.com [promega.com]

- 8. docs.turnerdesigns.com [docs.turnerdesigns.com]

- 9. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. deepdyve.com [deepdyve.com]

- 11. DNase I footprinting [gene.mie-u.ac.jp]

- 12. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 13. DNase I Footprinting - Creative BioMart [creativebiomart.net]

- 14. med.upenn.edu [med.upenn.edu]

An In-depth Technical Guide to Hoechst 33258: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 33258, a bisbenzimidazole derivative, is a fluorescent stain that has become an indispensable tool in cellular and molecular biology. Its ability to bind specifically to the minor groove of DNA, particularly in adenine-thymine (A-T) rich regions, allows for the visualization of nuclear material in both living and fixed cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and diverse applications of this compound, with a focus on quantitative data and detailed experimental protocols.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 4-(6-(4-methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzo[d]imidazol]-2'-yl)phenol trihydrochloride, is a blue fluorescent dye. Its chemical structure is characterized by two benzimidazole (B57391) rings linked together, with a terminal phenol (B47542) group and a piperazine (B1678402) ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₂₅H₂₇Cl₃N₆O | [1][2] |

| Molecular Weight | 533.88 g/mol | [1][2] |

| CAS Number | 23491-45-4 | [1][2] |

| Appearance | Pale yellow solid | [2] |

| Solubility | Soluble in water (up to 20 mg/mL), DMSO, and DMF | [3][4] |

Table 2: Spectroscopic Properties of this compound

| Property | Unbound in Solution | Bound to dsDNA | References |

| Excitation Maximum (λex) | ~350 nm | 352 nm | [5][6] |

| Emission Maximum (λem) | 510-540 nm | 461 nm | [3][5][7] |

| Molar Extinction Coefficient (ε) | Not specified | 46,000 M⁻¹cm⁻¹ at 345.5 nm | [6][8] |

| Quantum Yield (Φ) | Low | Significantly enhanced | [8] |

Interaction with DNA

This compound is a minor groove binding agent with a strong preference for A-T rich sequences of B-DNA.[1][6] This binding is non-intercalative and is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions.[8] The binding of this compound to DNA is a dynamic process with at least two distinct binding modes. The high-affinity binding mode is specific to the minor groove, while a lower-affinity, non-specific binding to the DNA sugar-phosphate backbone also occurs.[1]

Table 3: DNA Binding Characteristics of this compound

| Parameter | Value | Conditions | References |

| Binding Affinity (Kd) | 1-10 nM (high affinity) | B-DNA minor groove | [1] |

| ~1000 nM (low affinity) | Non-specific interaction | [1] | |

| Sequence Specificity | AATT > TAAT ≈ ATAT > TATA ≈ TTAA | Stable DNA hairpin | [6] |

| Stoichiometry (Dye:Base Pair) | 1:5 to 1:6 (high affinity) | Poly[d(A-T)] | [5] |

| Multiple stoichiometries observed | Continuous variation method | [5] |

Cellular Effects and Signaling Pathways

Beyond its utility as a DNA stain, this compound can exert significant biological effects, primarily through its interaction with DNA and associated enzymes.

Inhibition of Topoisomerase I

This compound has been shown to inhibit the activity of mammalian DNA topoisomerase I.[9] It traps the enzyme-DNA cleavable complex, which can lead to the accumulation of DNA strand breaks.[9] This inhibitory action is a key mechanism behind its cytotoxic effects. While derivatives of this compound are being explored as selective bacterial topoisomerase I inhibitors, the parent compound exhibits broader activity.[4][10][11][12]

Induction of Apoptosis and Cell Cycle Arrest

At higher concentrations, this compound can induce apoptosis, or programmed cell death, in various cell lines.[13][14][15][16] The characteristic morphological changes of apoptosis, such as chromatin condensation and nuclear fragmentation, can be readily observed using this compound staining itself.[14][15][16][17] The induction of apoptosis is often linked to its topoisomerase I inhibitory activity.[13] Furthermore, this compound can cause a prolongation of the G2 phase of the cell cycle, leading to G2/M arrest.[18][19]

Experimental Protocols

DNA Quantification Assay

This protocol provides a method for quantifying double-stranded DNA (dsDNA) using this compound and a fluorometer.

Materials:

-

This compound stock solution (1 mg/mL in water)

-

10X TNE buffer (100 mM Tris-HCl, 10 mM EDTA, 1 M NaCl, pH 7.4)

-

dsDNA standard (e.g., calf thymus DNA)

-

Nuclease-free water

-

Fluorometer with UV excitation and blue emission capabilities

-

Microplates or cuvettes

Procedure:

-

Prepare 1X TNE buffer: Dilute the 10X TNE buffer 1:10 with nuclease-free water.

-

Prepare this compound working solution: Dilute the 1 mg/mL stock solution to a final concentration of 1 µg/mL in 1X TNE buffer. Protect from light.

-

Prepare DNA standards: Perform serial dilutions of the dsDNA standard in 1X TNE buffer to generate a standard curve (e.g., 0, 10, 25, 50, 100, 200 ng/mL).

-

Prepare samples: Dilute the unknown DNA samples to fall within the range of the standard curve using 1X TNE buffer.

-

Assay:

-

To each well of a microplate or cuvette, add equal volumes of the this compound working solution and the DNA standard or unknown sample.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the fluorescence using a fluorometer with excitation at ~350 nm and emission at ~460 nm.

-

Analysis: Generate a standard curve by plotting fluorescence intensity versus DNA concentration. Determine the concentration of the unknown samples from the standard curve.

Staining of Live or Fixed Cells for Fluorescence Microscopy

This protocol describes the general procedure for staining the nuclei of mammalian cells.

Materials:

-

This compound stock solution (1 mg/mL in water)

-

Phosphate-buffered saline (PBS) or cell culture medium

-

Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cells

-

Mounting medium

-

Fluorescence microscope with a UV filter set

Procedure for Live Cell Staining:

-

Culture cells to the desired confluency on coverslips or in imaging dishes.

-

Prepare a staining solution of this compound at a final concentration of 0.1-1.0 µg/mL in pre-warmed cell culture medium.

-

Remove the existing culture medium and add the this compound staining solution.

-

Incubate for 5-15 minutes at 37°C.

-

Wash the cells twice with pre-warmed PBS or culture medium.

-

Image the cells immediately using a fluorescence microscope.

Procedure for Fixed Cell Staining:

-

Culture and fix the cells according to standard protocols (e.g., 10-15 minutes with 4% paraformaldehyde at room temperature).

-

Wash the cells three times with PBS.

-

Prepare a staining solution of this compound at a final concentration of 0.1-1.0 µg/mL in PBS.

-

Add the staining solution to the fixed cells and incubate for 5-10 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry (BrdU-Hoechst Method)

This is a more advanced technique that allows for the quantitative analysis of cell cycle kinetics. It relies on the quenching of this compound fluorescence by bromodeoxyuridine (BrdU) that has been incorporated into newly synthesized DNA.[20][21]

Materials:

-

Bromodeoxyuridine (BrdU)

-

This compound

-

Propidium Iodide (PI) or another viability dye (optional)

-

Cell culture medium

-

PBS

-

Ethanol (for fixation)

-

RNase A

-

Flow cytometer with UV excitation and appropriate emission detectors

Brief Procedure Outline:

-

Pulse-label cells with BrdU for a defined period to label cells in S-phase.

-

Harvest and fix the cells (e.g., with cold 70% ethanol).

-

Treat the cells with RNase A to remove RNA.

-

Stain the cells with this compound.

-

Analyze the cells on a flow cytometer. The BrdU-labeled cells will exhibit quenched this compound fluorescence, allowing for the discrimination of cells in different phases of the cell cycle over successive generations.

Conclusion

This compound remains a cornerstone fluorescent probe in biological research. Its well-characterized chemical structure, predictable spectroscopic properties, and specific DNA binding characteristics make it a reliable tool for a wide range of applications, from simple nuclear counterstaining to sophisticated analyses of cell cycle kinetics and apoptosis. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research setting. As with any DNA-binding agent, researchers should be mindful of its potential cytotoxic effects at higher concentrations and longer exposure times and design their experiments accordingly.

References

- 1. The Use of Hoechst Dyes for DNA Staining and Beyond | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Selective Inhibition of Escherichia coli RNA and DNA Topoisomerase I by this compound Derived Mono- and Bisbenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Base-sequence specificity of this compound and DAPI binding to five (A/T)4 DNA sites with kinetic evidence for more than one high-affinity this compound-AATT complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Selective Inhibition of Bacterial Topoisomerase I by alkynyl-bisbenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective Inhibition of Escherichia coli RNA and DNA Topoisomerase I by this compound Derived Mono- and Bisbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. meridian.allenpress.com [meridian.allenpress.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Effects of this compound on different cell cycle events. I. Inhibition of synthetic activities in bone-marrow cells of the mole rat Bandicota bengalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lumiprobe.com [lumiprobe.com]

- 21. BrdU-Hoechst flow cytometry: a unique tool for quantitative cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Hoechst Dyes: Discovery, History, and Application in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core applications of Hoechst dyes in cell biology. From their origins in a German pharmaceutical company to their ubiquitous use in modern laboratories, Hoechst dyes have become indispensable tools for visualizing cellular structures and processes. This document provides a comprehensive overview of their mechanism of action, key variants, and detailed protocols for their use in fundamental research and drug development.

Discovery and History: From Chemotherapeutics to Cellular Stains

Hoechst dyes, a family of bisbenzimidazole fluorescent compounds, were first developed in the early 1970s at the German company Hoechst AG.[][2][3][4] Initially, chemists Helmut Loewe and Josef Urbanietz synthesized these compounds as potential chemotherapeutic agents targeting DNA.[3] The numbering of the dyes, such as Hoechst 33258 and Hoechst 33342, corresponds to the order in which they were synthesized by the company.[2]

The utility of these dyes in cell biology was soon recognized. In 1973, Samuel A. Latt demonstrated the use of this compound for detecting DNA replication in human metaphase chromosomes, marking a pivotal moment in their repurposing for cytogenetic applications.[3] A significant advancement came in 1977 when Dorothee J. Arndt-Jovin and Thomas M. Jovin introduced Hoechst 33342.[3] This variant possesses an additional ethyl group, which enhances its lipophilicity and, consequently, its permeability across cell membranes, making it particularly suitable for staining living cells with minimal toxicity.[][3][4][5][6]

Mechanism of Action: Illuminating the Nucleus

Hoechst dyes are minor groove-binding DNA stains, meaning they fit into the narrower of the two grooves of the DNA double helix.[][2][4][7] They exhibit a strong preference for binding to adenine-thymine (A-T) rich regions of DNA.[][2][3][4][8][9][10] This specific interaction is non-intercalating, meaning the dyes do not insert themselves between the DNA base pairs.[4][9]

A key characteristic of Hoechst dyes is their significant increase in fluorescence upon binding to DNA—approximately a 30-fold enhancement.[][3][4][8] In their unbound state in solution, the dyes have minimal fluorescence.[8] This property provides an excellent signal-to-noise ratio, often eliminating the need for a wash step after staining.[8][11] The fluorescence enhancement is attributed to the restriction of the dye's molecular motion and the exclusion of water molecules upon insertion into the DNA minor groove.[9]

Key Variants of Hoechst Dyes

While several Hoechst dyes exist, this compound and Hoechst 33342 are the most commonly used in cell biology.[2] A third variant, Hoechst 34580, is also available.[][4]

-

This compound : This was one of the first Hoechst dyes to be widely used. It is effective for staining fixed cells but is less permeable to the membranes of live cells compared to Hoechst 33342.[5][12]

-

Hoechst 33342 : The addition of a lipophilic ethyl group makes this dye significantly more cell-permeable, making it the preferred choice for staining living cells.[][4][5][6][13] It allows for real-time monitoring of nuclear changes without significant effects on cell viability.[]

-

Hoechst 34580 : This variant has a dimethylamine (B145610) group that shifts its emission maximum to around 490 nm, differentiating it from the other two dyes.[][4]

Quantitative Data

The following tables summarize the key quantitative properties of the most common Hoechst dyes.

Table 1: Spectroscopic Properties of Hoechst Dyes

| Dye | Excitation Max (DNA-bound) | Emission Max (DNA-bound) | Emission Max (Unbound) |

| This compound | ~350 nm[2] | ~461 nm[2] | 510–540 nm[2] |

| Hoechst 33342 | ~350 nm[2][14][15] | ~461 nm[2][6][14][15] | 510–540 nm[2][6] |

| Hoechst 34580 | ~360 nm[4] | ~490 nm[4] | Not widely reported |

Table 2: Physicochemical and Binding Properties of Hoechst Dyes

| Property | This compound | Hoechst 33342 |

| Cell Permeability | Less permeable[5][12] | More permeable[][4][5][6][13] |

| Binding Affinity (Kd) | High affinity: 1–10 nM (to B-DNA minor groove)[4]; Low affinity: ~1000 nM (nonspecific)[4] | Not explicitly different from this compound in provided sources |

| Fluorescence Quantum Yield (Φf) of Free Dye | 0.02[16] | Not explicitly stated, but generally low[8] |

| Fluorescence Quantum Yield (Φf) of DNA-bound Dye | Up to 0.58[16] | Not explicitly stated, but significantly enhanced[4][8] |

| Optimal Binding Site | A-T rich sequences, particularly AAA/TTT[4] | A-T rich sequences[8][9][10] |

Experimental Protocols

Below are detailed methodologies for common applications of Hoechst dyes. Safety Precaution : Hoechst dyes bind to DNA and are potential mutagens and carcinogens. Always handle them with appropriate personal protective equipment, including gloves and lab coats, and dispose of them according to your institution's guidelines.[2][12]

Preparation of Hoechst Stock Solution

-

Dissolving the Dye : Prepare a stock solution by dissolving Hoechst dye powder in high-quality dimethyl sulfoxide (B87167) (DMSO) or deionized water to a concentration of 1-10 mg/mL.[][17] For example, a 10 mg/mL stock solution of Hoechst 33342 can be made by dissolving 100 mg in 10 mL of deionized water.[14] Sonication may be necessary to fully dissolve the dye in water.[14]

-

Storage : Aliquot the stock solution into smaller volumes and store at -20°C, protected from light.[][2][17] Aqueous solutions are stable at 2-6°C for up to six months.[2]

Staining of Live Cells for Fluorescence Microscopy

This protocol is optimized for Hoechst 33342 due to its higher cell permeability.

-

Cell Culture : Grow cells on a suitable imaging vessel, such as glass-bottom dishes or coverslips.

-

Preparation of Staining Solution : Dilute the Hoechst stock solution to a working concentration of 1-5 µg/mL in the cell culture medium.[][17]

-

Staining : Remove the existing culture medium and add the staining solution to cover the cells.

-

Incubation : Incubate the cells for 5-20 minutes at 37°C, protected from light.[] The optimal incubation time may vary depending on the cell type.[]

-

Washing (Optional but Recommended) : Aspirate the staining solution and wash the cells two to three times with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS) to remove excess dye.[][14]

-

Imaging : Image the cells using a fluorescence microscope equipped with a UV excitation source and a blue emission filter (e.g., a DAPI filter set).[14]

Staining of Fixed Cells

-

Cell Fixation : Fix cells using a standard protocol, for example, with 4% formaldehyde (B43269) in PBS for 10-15 minutes at room temperature.

-

Permeabilization (if required for other antibodies) : If co-staining with intracellular antibodies, permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Staining : Dilute the Hoechst stock solution to a working concentration of 1 µg/mL in PBS.[11] Add the staining solution to the fixed cells and incubate for at least 5 minutes at room temperature, protected from light.[11]

-

Washing : Wash the cells two to three times with PBS.

-

Mounting and Imaging : Mount the coverslip with an appropriate mounting medium and image as described for live cells.

Cell Cycle Analysis by Flow Cytometry

Hoechst dyes can be used to determine the DNA content of cells, which is indicative of their phase in the cell cycle.

-

Cell Preparation : Harvest and wash the cells, then fix them in ice-cold 70-80% ethanol (B145695) for at least 30 minutes on ice.[17]

-

Washing : Wash the fixed cells once with PBS.[17]

-

Staining : Resuspend the cells in a staining solution of 0.2-2 µg/mL Hoechst dye in PBS.[17] Incubate for 15 minutes at room temperature.[17] No wash is necessary before analysis.[17]

-

Flow Cytometry : Analyze the stained cells on a flow cytometer with UV excitation. The resulting histogram of fluorescence intensity will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.[]

Apoptosis Detection

Apoptotic cells often exhibit condensed and fragmented nuclei, which can be visualized with Hoechst dyes.[10][12] A double-staining protocol with Propidium Iodide (PI) can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Induce Apoptosis : Treat cells with a known apoptosis-inducing agent.

-

Cell Harvesting : Harvest the cells and resuspend them in a suitable buffer (e.g., 1X PBS) at a density of approximately 1 x 10^6 cells/mL.[10]

-

Hoechst Staining : Add Hoechst 33342 to the cell suspension (final concentration of 1-5 µg/mL) and incubate at 37°C for 10-15 minutes.[10]

-

Propidium Iodide Staining : Add PI to the cell suspension (final concentration of 1-5 µg/mL) and incubate at room temperature for 5-15 minutes in the dark.[10]

-

Analysis : Analyze the cells immediately by fluorescence microscopy or flow cytometry.

-

Viable cells : Blue nuclei (Hoechst positive), PI negative.

-

Early apoptotic cells : Bright blue, condensed, or fragmented nuclei (Hoechst positive), PI negative.

-

Late apoptotic/necrotic cells : Pink/purple nuclei (Hoechst and PI positive).

-

Visualizations

The following diagrams illustrate key experimental workflows involving Hoechst dyes.

Caption: Workflow for staining live cells with Hoechst 33342 for fluorescence microscopy.

Caption: Dual staining workflow for apoptosis detection using Hoechst 33342 and Propidium Iodide.

Caption: Simplified logical diagram of Hoechst dye's mechanism of action in a live cell.

References

- 2. Hoechst stain - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. mdpi.com [mdpi.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. biotium.com [biotium.com]

- 8. How does Hoechst work? | AAT Bioquest [aatbio.com]

- 9. Hoechst 33342 | AAT Bioquest [aatbio.com]

- 10. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. biotium.com [biotium.com]

- 12. interchim.fr [interchim.fr]

- 13. Bis-benzimidazole dyes, this compound and Hoechst 33342: radioiodination, facile purification and subcellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HU [thermofisher.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Ensemble and single-molecule fluorescence spectroscopic study of the binding modes of the bis-benzimidazole derivative this compound with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to Utilizing Hoechst 33258 for the Identification of Nuclear Morphology Changes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hoechst 33258, a fluorescent stain widely used for visualizing nuclear morphology and identifying cellular changes, particularly in the context of apoptosis and cell cycle analysis.

Introduction to this compound

This compound is a cell-permeant, blue-emitting fluorescent dye that specifically binds to the minor groove of DNA.[1] Part of the bisbenzimide family of dyes, it was originally developed by Hoechst AG.[1] Its ability to stain the DNA of both living and fixed cells makes it a versatile tool in various biological assays.[2] this compound is excited by ultraviolet (UV) light around 350 nm and emits blue fluorescence with a maximum at approximately 461 nm when bound to DNA.[3] A key characteristic of Hoechst dyes is the significant increase in fluorescence intensity upon binding to DNA, providing a high signal-to-noise ratio.[4]

Mechanism of Action

This compound is a non-intercalating agent that binds to the minor groove of double-stranded DNA, showing a preference for adenine-thymine (A-T) rich regions.[1][2] This binding is not only specific but also leads to a substantial enhancement of the dye's fluorescence.[5] The unbound dye has a much lower fluorescence emission in the 510–540 nm range.[5] The dye's interaction with DNA is influenced by the DNA's conformation, with at least three different fluorescing complexes being formed in chromatin.[6]

Applications in Identifying Nuclear Morphology Changes

The primary application of this compound is the visualization of nuclear morphology. Changes in the nucleus are hallmark features of critical cellular processes like apoptosis and progression through the cell cycle.

3.1. Apoptosis Detection

Apoptosis, or programmed cell death, is characterized by distinct morphological changes in the nucleus, including chromatin condensation and nuclear fragmentation.[7] this compound staining allows for the clear visualization of these events.

-

Normal Cells: Exhibit a uniformly stained nucleus with organized chromatin.[8][9]

-

Apoptotic Cells: Display brightly stained, condensed chromatin, and fragmented nuclei.[8][9][10] The condensed chromatin in apoptotic cells stains more brightly than the chromatin in normal cells.[11]

This qualitative assessment can be quantified by calculating the apoptosis rate, which is the percentage of apoptotic cells out of the total number of cells.[8]

3.2. Cell Cycle Analysis

This compound can also be used to analyze the cell cycle by quantifying DNA content.[12] The fluorescence intensity of the stained cells is directly proportional to the amount of DNA. Therefore, cells in different phases of the cell cycle can be distinguished:

-

G1 Phase: Cells have a normal (2N) DNA content.

-

S Phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.

-

G2/M Phase: Cells have double the DNA content (4N) before cell division.[12]

This analysis is typically performed using flow cytometry, where the fluorescence intensity of a large population of cells is measured.[13]

Quantitative Data Summary

The following tables summarize key quantitative parameters for using this compound.

Table 1: Spectral Properties of this compound

| Property | Wavelength (nm) |

| Excitation Maximum (with DNA) | 352[14] |

| Emission Maximum (with DNA) | 461[14] |

| Unbound Dye Emission Range | 510-540[5] |

Table 2: Recommended Staining Concentrations

| Application | Cell Type | Recommended Concentration |

| Live Cell Staining | General | 1 µg/mL[14] |

| Fixed Cell Staining | General | 0.5-2 µg/mL[15] |

| Flow Cytometry (Fixed Cells) | General | 0.2-2 µg/mL[15] |

| Apoptosis Detection | Various | 0.5-5 µM[3] |

Experimental Protocols

5.1. Protocol for Staining of Adherent Cells for Apoptosis Detection by Fluorescence Microscopy

-

Cell Culture: Seed cells in a 6-well plate at a density of 1 × 10^5 cells/mL and incubate for 24 hours.[8]

-

Treatment: Treat cells with the desired compound and incubate for the appropriate duration.

-

Fixation: Remove the culture medium and fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[8]

-

Washing: Wash the cells twice with phosphate-buffered saline (PBS).[8]

-

Staining: Add this compound staining solution (e.g., 1 µg/mL in PBS) and incubate for 15-30 minutes in the dark at room temperature.[8]

-

Washing: Wash the cells twice with PBS to remove excess stain.[15]

-

Imaging: Observe the cells under a fluorescence microscope using a UV excitation filter (e.g., DAPI channel).[12]

5.2. Protocol for Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: Harvest cells and prepare a single-cell suspension at a density of 1-2 × 10^6 cells/mL.[15]

-

Fixation: Fix the cells with 70-80% ice-cold ethanol (B145695) for at least 30 minutes on ice.[15]

-

Washing: Wash the cells once with PBS.[15]

-

Staining: Resuspend the cells in this compound staining solution (e.g., 1-2 µg/mL in PBS) and incubate for 15 minutes at room temperature in the dark.[15][16]

-

Analysis: Analyze the stained cells using a flow cytometer equipped with a UV laser for excitation.[12]

Visualization of Workflows and Pathways

.dot

Caption: Experimental workflow for identifying nuclear morphology changes using this compound.

.dot

References

- 1. Hoechst stain - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. How does Hoechst work? | AAT Bioquest [aatbio.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Fluorescence spectra of this compound bound to chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound staining: Significance and symbolism [wisdomlib.org]

- 8. 2.11. This compound Staining [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. biotium.com [biotium.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. Assessment of Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

Methodological & Application

Application Notes and Protocols: Hoechst 33258 Staining for Fixed Cells

Introduction

Hoechst 33258 is a cell-permeant, blue-fluorescent dye widely utilized in cell biology and drug development for visualizing the nuclei of cells.[1][2] As a member of the bis-benzimide family of dyes, it specifically binds to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[] Upon binding to DNA, the fluorescence of this compound increases approximately 30-fold, resulting in a high signal-to-noise ratio for clear nuclear visualization.[][4] This property makes it an excellent nuclear counterstain for both live and fixed cells in a variety of applications, including fluorescence microscopy, flow cytometry, cell cycle analysis, and the identification of apoptotic cells with condensed nuclei.[1][5]

Mechanism of Action

This compound is a non-intercalating DNA stain.[4] Its binding to the minor groove of B-DNA is a high-affinity interaction.[4] This specific binding to A-T rich sequences leads to a significant enhancement of its fluorescence quantum yield.[6][7] The dye is excited by ultraviolet (UV) light and emits a bright blue fluorescence.[4]

Data Presentation

The following tables summarize the key quantitative parameters for this compound staining.

Table 1: Spectral Properties and Recommended Concentrations

| Parameter | Value | Reference |

| Excitation Maximum (with DNA) | ~350-365 nm | [2][8][9] |

| Emission Maximum (with DNA) | ~461-490 nm | [8] |

| Stock Solution Concentration | 1-10 mg/mL in dH₂O or DMSO | [][5] |

| Working Concentration (Microscopy) | 0.5 - 2.0 µg/mL | [5] |

| Working Concentration (Flow Cytometry) | 0.2 - 2.0 µg/mL | [6] |

| Incubation Time (Microscopy) | 5 - 15 minutes | [10] |

| Incubation Time (Flow Cytometry) | 15 minutes | [6] |

Table 2: Recommended Fluorescence Microscopy Filter Sets

| Filter Type | Wavelength Specification | Common Name |

| Excitation | 375/28 nm | DAPI, Hoechst |

| Dichroic Mirror | 415 nm | DAPI, Hoechst |

| Emission | 460/50 nm | DAPI, Hoechst |

Note: A standard DAPI filter set is commonly used for visualizing this compound staining.[11][12]

Experimental Protocols

A. Preparation of Solutions

-

This compound Stock Solution (1 mg/mL):

-

Dissolve 10 mg of this compound powder in 10 mL of high-purity distilled water (dH₂O) or dimethyl sulfoxide (B87167) (DMSO).[5]

-

Mix thoroughly until the dye is fully dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C, protected from light. The stock solution is stable for at least six months.[13]

-

Note: It is not recommended to store dilute working solutions, as the dye can precipitate or adsorb to the container over time.[9][10]

-

-

This compound Working Solution (1 µg/mL):

-

Immediately before use, dilute the 1 mg/mL stock solution 1:1000 in a buffer of choice (e.g., Phosphate-Buffered Saline - PBS).

-

For a final volume of 10 mL, add 10 µL of the stock solution to 10 mL of PBS.

-

The optimal concentration may vary depending on the cell type and should be determined experimentally within the recommended range (0.1–10 μg/mL).[1][6][5]

-

B. Protocol for Staining Fixed Adherent Cells (for Fluorescence Microscopy)

This protocol is suitable for cells grown on coverslips or in culture plates.

-

Cell Seeding: Grow cells on sterile glass coverslips placed in a culture dish until the desired confluency is reached.

-

Fixation:

-